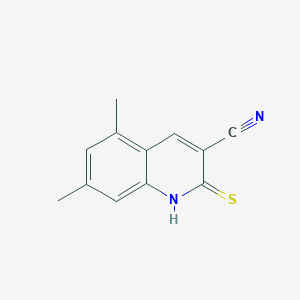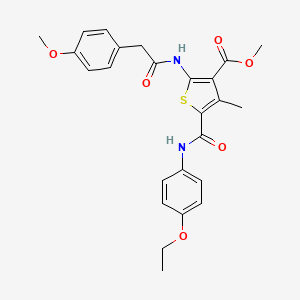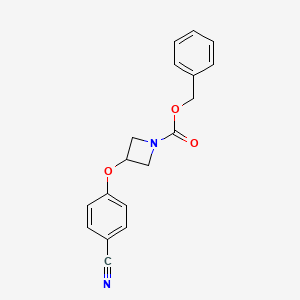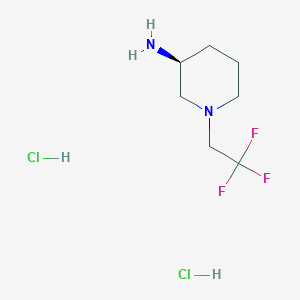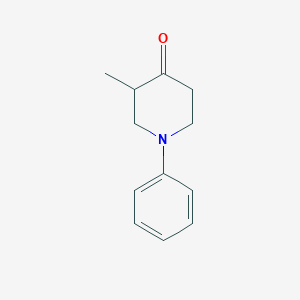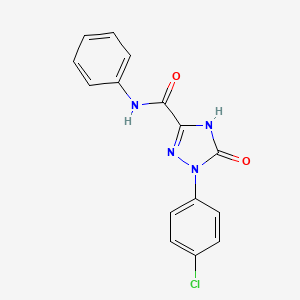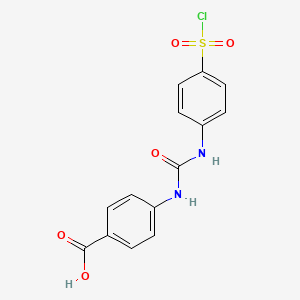
4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a ureido group and a benzoic acid moiety. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid typically involves multiple steps, starting with the preparation of 4-(Chlorosulfonyl)benzoic acid. One common method involves the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in acetic acid and acetic anhydride . This intermediate is then reacted with appropriate reagents to introduce the ureido group and complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can modify the functional groups, leading to new products.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used to replace the chlorosulfonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Shares the chlorosulfonyl group but lacks the ureido and benzoic acid moieties.
4-(Carboxymethyl-sulfamoyl)-benzoyladenosine: Contains a similar sulfonyl group but is structurally different.
Uniqueness
4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid is unique due to its combination of functional groups, which imparts specific reactivity and versatility. This makes it valuable for a wide range of applications, from organic synthesis to biomedical research .
Propriétés
Formule moléculaire |
C14H11ClN2O5S |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
4-[(4-chlorosulfonylphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11ClN2O5S/c15-23(21,22)12-7-5-11(6-8-12)17-14(20)16-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
Clé InChI |
KKXJOZMWPUNFLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


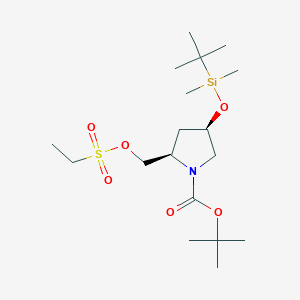

![tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12995119.png)
![4-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B12995127.png)
![Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12995138.png)
![7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12995148.png)
